(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone:
Mechanism of Action
Target of Action
Compounds containing a benzo[d]thiazole ring have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a specific enzyme, it may inhibit or enhance the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of pathways related to the biological activities mentioned above .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4,7-dimethoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequent reactions with 3-(trifluoromethyl)benzoyl chloride can yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups can be oxidized to hydroxyl groups under certain conditions.
Reduction: : The trifluoromethyl group can be reduced to a methyl group using specific reducing agents.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of methylated derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antibacterial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the benzo[d]thiazole core. Similar compounds include:
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazine: : Lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoyl chloride: : Lacks the benzo[d]thiazole core.
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-15-6-7-16(30-2)18-17(15)25-20(31-18)27-10-8-26(9-11-27)19(28)13-4-3-5-14(12-13)21(22,23)24/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXKEWHUOPKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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